molecular formula C9H15NS2 B15274079 [3-(Methylsulfanyl)propyl](thiophen-2-ylmethyl)amine

[3-(Methylsulfanyl)propyl](thiophen-2-ylmethyl)amine

Cat. No.: B15274079
M. Wt: 201.4 g/mol
InChI Key: FHMHLDHHKFLBKU-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)propylamine is a compound that features a thiophene ring, a sulfur-containing heterocycle, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)propylamine typically involves the condensation of thiophene derivatives with appropriate amine precursors. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfurizing agents, such as phosphorus pentasulfide, and various carbonyl compounds .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of these processes .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)propylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, 3-(Methylsulfanyl)propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, 3-(Methylsulfanyl)propylamine is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors .

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)propylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Methylsulfanyl)propylamine include other thiophene derivatives, such as:

  • 2-Butylthiophene
  • 2-Octylthiophene
  • Suprofen
  • Articaine

Uniqueness

What sets 3-(Methylsulfanyl)propylamine apart from these similar compounds is its unique combination of a thiophene ring and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H15NS2

Molecular Weight

201.4 g/mol

IUPAC Name

3-methylsulfanyl-N-(thiophen-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C9H15NS2/c1-11-6-3-5-10-8-9-4-2-7-12-9/h2,4,7,10H,3,5-6,8H2,1H3

InChI Key

FHMHLDHHKFLBKU-UHFFFAOYSA-N

Canonical SMILES

CSCCCNCC1=CC=CS1

Origin of Product

United States

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